Cas no 2034462-60-5 (4-chloro-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(trifluoromethyl)benzene-1-sulfonamide)

4-Chloro-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a specialized sulfonamide derivative designed for applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a trifluoromethyl group and a chloro-substituted benzene ring, enhancing its potential as a bioactive scaffold. The pyrazole and pyridine moieties contribute to its binding affinity, making it a candidate for targeting specific enzyme or receptor interactions. This compound is particularly valuable in the development of small-molecule inhibitors due to its optimized physicochemical properties and stability. Its synthetic versatility allows for further derivatization, supporting structure-activity relationship (SAR) studies in drug discovery. Suitable for researchers investigating novel therapeutic agents with precise molecular interactions.
4-chloro-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(trifluoromethyl)benzene-1-sulfonamide structure
2034462-60-5 structure
Product Name:4-chloro-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(trifluoromethyl)benzene-1-sulfonamide
CAS No:2034462-60-5
MF:C17H14ClF3N4O2S
MW:430.831871509552
CID:5890898
PubChem ID:121022379
Update Time:2025-10-30

4-chloro-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(trifluoromethyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(trifluoromethyl)benzene-1-sulfonamide
    • AKOS026698952
    • 4-chloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
    • 4-chloro-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide
    • 2034462-60-5
    • F6560-5705
    • 4-chloro-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
    • Inchi: 1S/C17H14ClF3N4O2S/c1-25-10-13(9-23-25)12-4-11(6-22-8-12)7-24-28(26,27)14-2-3-16(18)15(5-14)17(19,20)21/h2-6,8-10,24H,7H2,1H3
    • InChI Key: BTBFKVRPICDCBD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C(F)(F)F)S(NCC1C=NC=C(C2C=NN(C)C=2)C=1)(=O)=O

Computed Properties

  • Exact Mass: 430.0478091g/mol
  • Monoisotopic Mass: 430.0478091g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 631
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 85.3Ų

4-chloro-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(trifluoromethyl)benzene-1-sulfonamide Pricemore >>

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Additional information on 4-chloro-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(trifluoromethyl)benzene-1-sulfonamide

Comprehensive Analysis of 4-chloro-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 2034462-60-5)

The compound 4-chloro-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 2034462-60-5) is a sulfonamide derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrazole and pyridine moiety, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its biological activity, particularly in targeting enzymes and receptors involved in inflammatory and metabolic disorders.

In recent years, the demand for sulfonamide-based compounds has surged due to their versatility in medicinal chemistry. The presence of a trifluoromethyl group in this molecule enhances its lipophilicity and metabolic stability, key factors in drug design. Studies suggest that 4-chloro-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(trifluoromethyl)benzene-1-sulfonamide may exhibit selective inhibition against specific protein targets, aligning with trends in precision medicine and personalized therapeutics.

The synthesis of CAS No. 2034462-60-5 involves multi-step organic reactions, including sulfonylation and cross-coupling techniques. Its structural complexity poses challenges for large-scale production, but advancements in flow chemistry and catalytic methods are addressing these hurdles. This compound’s physicochemical properties, such as solubility and stability under physiological conditions, are critical for its potential as a lead compound in drug development pipelines.

From an industrial perspective, 4-chloro-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(trifluoromethyl)benzene-1-sulfonamide is also being investigated for its role in agrochemical formulations. Its herbicidal and fungicidal properties are of particular interest, as the agricultural sector seeks eco-friendly alternatives to traditional pesticides. The trifluoromethyl group contributes to its efficacy by improving binding affinity to target enzymes in pests.

Environmental and toxicity studies of CAS No. 2034462-60-5 are ongoing, with preliminary data indicating moderate biodegradability. Regulatory compliance, including REACH and FDA guidelines, is a focal point for manufacturers aiming to commercialize derivatives of this compound. Researchers emphasize the need for green chemistry approaches to minimize synthetic byproducts and waste.

In the context of AI-driven drug discovery, 4-chloro-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(trifluoromethyl)benzene-1-sulfonamide has been screened in virtual libraries for structure-activity relationship (SAR) analysis. Computational models predict its potential as a kinase inhibitor, a hot topic in oncology research. The integration of machine learning and high-throughput screening accelerates the identification of its therapeutic applications.

Market trends reveal growing investments in sulfonamide derivatives, driven by their cost-effectiveness and scalability. Patent filings related to CAS No. 2034462-60-5 highlight its utility in combination therapies, particularly for chronic diseases. As the pharmaceutical industry shifts toward small-molecule drugs, this compound’s modular synthesis offers flexibility for structural optimization.

Future research directions for 4-chloro-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-3-(trifluoromethyl)benzene-1-sulfonamide include exploring its crystal polymorphism and formulation stability. These factors are crucial for drug delivery systems, especially in oral bioavailability enhancement. Collaborative efforts between academia and industry are expected to unlock its full potential in next-generation therapeutics.

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